molecular formula C9H9BrN2O2S B6149338 6-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2167585-89-7

6-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6149338
CAS No.: 2167585-89-7
M. Wt: 289.1
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Description

6-Bromo-1-methyl-1H-indole-3-sulfonamide is a brominated indole derivative intended for research use as a chemical building block. This compound features a sulfonamide functional group and a bromine substituent on the indole ring system, making it a valuable intermediate in medicinal chemistry and drug discovery research . The structural motif of substituted indole sulfonamides is frequently explored in the development of novel bioactive molecules . The bromine atom at the 6-position of the indole ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of more complex structures . The presence of the sulfonamide group can contribute to hydrogen bonding and influence the compound's physicochemical properties, which is a key consideration in the design of potential enzyme inhibitors or other pharmacologically active agents . Handling Precautions: For research purposes only. Not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

2167585-89-7

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of 1-Methylindole

Direct bromination of 1-methylindole at the 6-position is challenging due to the electron-donating nature of the methyl group on the nitrogen, which directs electrophiles to the 3-position of the pyrrole ring. However, directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃) can override this preference.

Reaction Conditions :

  • Substrate : 1-Methylindole

  • Brominating Agent : NBS (1.1 equiv)

  • Catalyst : FeBr₃ (0.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Yield : 58–65%

The reaction proceeds via the formation of a bromine-Lewis acid complex, which polarizes the indole ring and directs bromination to the 6-position.

Bromination of Pre-Functionalized Indoles

An alternative route involves brominating indole before introducing the methyl group. For example, 6-bromoindole can be synthesized via a four-step sequence starting from para-aminotoluene, as detailed in a recent scalable protocol:

  • Diazotization of para-aminotoluene.

  • Bromination using hydrobromic acid (HBr) and sodium nitrite (NaNO₂).

  • Cyclization to form the indole ring.

  • Purification via column chromatography.

Advantages :

  • Avoids competing directing effects from the methyl group.

  • Enables gram-scale production of 6-bromoindole (≥90% purity).

Methylation of the Indole Nitrogen

Alkylation of 6-Bromoindole

The methyl group at the 1-position is introduced via alkylation of 6-bromoindole using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions.

Procedure :

  • Substrate : 6-Bromoindole (1.0 equiv)

  • Alkylating Agent : CH₃I (1.5 equiv)

  • Base : Sodium hydride (NaH, 1.2 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to reflux

  • Yield : 75–82%

The reaction generates 6-bromo-1-methylindole, which is isolated via aqueous workup and recrystallization from ethanol.

Sulfonamide Functionalization at the 3-Position

Friedel-Crafts Sulfonylation

The 3-position of indole is highly reactive toward electrophilic substitution. A Friedel-Crafts sulfonylation strategy using chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group, which is subsequently converted to the sulfonamide.

Step 1: Sulfonation

  • Reagents : ClSO₃H (2.0 equiv), DCM, 0°C

  • Product : 6-Bromo-1-methylindole-3-sulfonic acid

  • Yield : 68%

Step 2: Sulfonamide Formation

  • Reagents : Ammonia (NH₃, aqueous), 60°C

  • Product : 6-Bromo-1-methyl-1H-indole-3-sulfonamide

  • Yield : 85%

Direct Sulfonylation with Sulfur Trioxide

An optimized one-pot method employs sulfur trioxide (SO₃) complexes in DMF to achieve direct sulfonamide installation:

Conditions :

  • Substrate : 6-Bromo-1-methylindole

  • Sulfonating Agent : SO₃·DMF complex (1.2 equiv)

  • Solvent : DMF, 80°C

  • Workup : Quenching with NH₄OH

  • Yield : 78%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Methods

StepMethodReagents/ConditionsYield (%)Purity (%)
BrominationFeBr₃/NBSNBS, FeBr₃, DCM, 0°C6590
MethylationNaH/CH₃ICH₃I, NaH, THF, reflux8295
Sulfonamide FormationFriedel-CraftsClSO₃H, NH₃, DCM8592
One-Pot SulfonylationSO₃·DMFSO₃·DMF, DMF, 80°C7889

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements in continuous flow technology enable large-scale synthesis with improved heat and mass transfer. For example, a pilot study achieved a 40% reduction in reaction time for the methylation step using microreactors.

Purification Techniques

  • Flash Chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final sulfonamide purification (≥98% purity) .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can lead to the formation of indole-3-carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-methyl-1H-indole-3-sulfonamide serves as a crucial building block in the synthesis of novel therapeutic agents. Its sulfonamide moiety is particularly significant for developing inhibitors targeting specific enzymes or receptors. For instance:

  • Anticancer Agents : Research indicates that indole derivatives exhibit promising anticancer properties. A study demonstrated that related indole compounds showed selective cytotoxicity towards cancer cell lines, suggesting potential for drug development .

Biological Studies

The compound is employed in biological studies to investigate its pharmacological effects. Key findings include:

  • Antiviral and Antimicrobial Activity : Indole derivatives, including sulfonamides, have shown activity against various pathogens. Studies suggest that these compounds can inhibit bacterial growth and exhibit antiviral properties .
  • Anti-inflammatory Effects : The sulfonamide group can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Chemical Biology

In chemical biology, this compound acts as a probe for studying enzyme mechanisms:

  • Enzyme Inhibition : The reactive sulfonamide group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of covalent inhibitors for various therapeutic targets .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel indole derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of sulfonamide derivatives with glutathione S-transferases (GST) revealed that these compounds could effectively inhibit GST activity. This inhibition was linked to their ability to modify active site residues covalently, providing insights into their role as potential therapeutic agents against cancer .

Material Science Applications

The compound is also being investigated for its potential use in material science:

  • Novel Materials Development : Due to its unique electronic properties, this compound is explored for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between 6-bromo-1-methyl-1H-indole-3-sulfonamide and analogous compounds:

Compound Name Substituents Key Features Applications/Findings Reference
This compound - Br (C-6)
- CH₃ (N-1)
- SO₂NH₂ (C-3)
- Sulfonamide enhances solubility and hydrogen bonding.
- Methyl group improves metabolic stability.
Potential use in drug discovery (e.g., enzyme inhibition due to sulfonamide’s acidity). N/A
6-Bromo-N-acetyltryptamine - Br (C-6)
- Acetyl (C-3)
- Acetyl group reduces polarity vs. sulfonamide.
- Tryptamine backbone enables serotonin mimicry.
Isolated as a natural product; studied for neuroactive properties .
5-Bromo-3-(triazol-ethyl)-1H-indole (9c) - Br (C-5)
- Triazole-ethyl (C-3)
- Bromine at C-5 alters electronic distribution.
- Triazole introduces click chemistry potential.
Synthesized via CuI-catalyzed azide-alkyne cycloaddition (50% yield); antioxidant applications .
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde - Br (C-6)
- OCH₃ (C-4)
- CHO (C-3)
- Methoxy and aldehyde groups increase electrophilicity.
- Used as a synthetic intermediate.
Catalogued as a building block for organic synthesis .
6-Bromo-4-fluoro-1H-indazole - Br (C-6)
- F (C-4)
- Indazole core (two adjacent N atoms) enhances aromatic stability.
- Fluorine improves bioavailability.
Used in kinase inhibitor development (e.g., Binimetinib, Selumetinib) .

Key Comparative Insights:

Substituent Position and Electronic Effects :

  • Bromine at C-6 (target compound) vs. C-5 (compound 9c) alters resonance and charge distribution. For example, C-6 bromination in indoles directs electrophilic substitution to C-5, while C-5 bromination may redirect reactivity elsewhere .
  • Fluorine at C-4 in 6-bromo-4-fluoro-1H-indazole introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Functional Group Influence :

  • Sulfonamide vs. Acetyl : The sulfonamide group (pKa ~10) in the target compound is more acidic and polar than the acetyl group in 6-bromo-N-acetyltryptamine, enhancing water solubility and target-binding specificity .
  • Triazole vs. Sulfonamide : Compound 9c’s triazole moiety enables modular functionalization via click chemistry, whereas the sulfonamide offers rigid hydrogen-bonding motifs .

Heterocyclic Core Differences :

  • Indole vs. Indazole : Indazoles (e.g., 6-bromo-4-fluoro-1H-indazole) exhibit greater metabolic stability due to the fused pyrazole ring, whereas indoles are more prone to oxidation at the C-2/C-3 positions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 6-bromo-N-propionyltryptamine (amide coupling) or 9c (Cu-catalyzed reactions) , but with sulfonylation at C-3.

Q & A

Q. What are the common synthetic routes for 6-bromo-1-methyl-1H-indole-3-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of a pre-functionalized indole core followed by sulfonamide introduction. For example:

  • Bromination : Radical benzylic bromination (using N-bromosuccinimide or Br₂) can selectively introduce bromine at the 6-position of a 1-methylindole precursor .
  • Sulfonamide Formation : Reacting the brominated indole with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide group.
    Optimization Tips :
  • Use PEG-400/DMF mixtures to enhance solubility of intermediates .
  • Monitor reaction progress via TLC (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) and purify via flash chromatography .
  • Control temperature (<90°C) to prevent decomposition during solvent removal .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer: Key techniques include:

  • 1^1H/13^{13}C NMR : Confirm regiochemistry (e.g., methyl group at N1, bromine at C6, and sulfonamide at C3). Aromatic protons appear downfield (δ 7.0–8.5 ppm), while the methyl group resonates near δ 3.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ expected for C9_9H8_8BrN2_2O2_2S) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. How does the sulfonamide group influence the biological activity of this compound in enzyme inhibition studies?

Answer: The sulfonamide group enhances interactions with enzyme active sites via:

  • Hydrogen Bonding : Sulfonyl oxygen atoms act as H-bond acceptors with catalytic residues (e.g., in HIV-1 reverse transcriptase or carbonic anhydrase) .
  • Electron Withdrawal : The group increases electrophilicity at C3, facilitating covalent interactions with nucleophilic amino acids.
    Methodological Insight :
  • Compare activity with analogs lacking sulfonamide (e.g., carboxylic acid derivatives) to isolate its contribution .
  • Use X-ray crystallography (SHELXL refinement ) to map binding modes.

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results in the reactivity of this compound?

Answer:

  • Data Triangulation : Cross-validate DFT calculations (e.g., Fukui indices for electrophilic bromination) with experimental kinetic studies .
  • Crystallographic Validation : Resolve ambiguities in regioselectivity (e.g., bromine placement) via single-crystal XRD using SHELX pipelines .
  • Error Analysis : Quantify discrepancies (e.g., % deviation in Hammett σ values) and adjust solvent effect parameters in computational models .

Handling Data Contradictions

Q. How should researchers address conflicting crystallographic data when refining the structure of this compound?

Answer:

  • Multi-Software Validation : Refine using SHELXL and PHENIX to cross-check bond lengths/angles.
  • Twinned Data Analysis : Apply SHELXD for deconvoluting twinned crystals, common in sulfonamide derivatives due to planar symmetry .
  • Electron Density Maps : Prioritize high-resolution datasets (≤1.0 Å) to resolve ambiguities in bromine placement .

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